N-Benzyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride
Overview
Description
N-Benzyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride is a chemical compound with the CAS Number: 5553-26-4 . It has a molecular weight of 261.77 and its linear formula is C11H16ClNO2S . It is a solid at room temperature .
Molecular Structure Analysis
The Inchi Code for N-Benzyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride is 1S/C11H15NO2S.ClH/c13-15(14)7-6-11(9-15)12-8-10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
N-Benzyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the resources I have.Scientific Research Applications
Carcinogenicity Studies
N-Benzyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride and its analogues have been synthesized and evaluated for potential carcinogenicity. These compounds, including thiophene analogues of benzidine and 4-aminobiphenyl, were evaluated using in vitro assays such as the Salmonella reverse-mutation assay and the cell-transformation assay. The observed activity profiles suggest potential carcinogenicity, although the chemical and biological behavior of these compounds casts doubt on their ability to cause tumors in vivo. One of the derivatives, N-(5-phenylthiophen-2-yl)acetamide, is being evaluated for carcinogenicity in mice (Ashby et al., 1978).
Potential in Treating Anxiety and Mood Disorders
A novel, selective, silent 5-HT(1A) antagonist compound, which includes thiophene analogues, has shown potential applications in the treatment of anxiety and mood disorders. The compound exhibited a dose-dependent occupancy at human brain 5-HT(1A) receptors, with minimal acute side effects. This study indicates the promise of thiophene analogues in the development of drugs targeting anxiety and depression (Rabiner et al., 2002).
Antifungal Activity
Butenafine hydrochloride, a benzylamine derivative which may share structural similarities with N-Benzyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride, has demonstrated excellent efficacy against dermatophytosis. Its fungicidal activity and long retention in the skin after topical application contribute to its effectiveness in treating fungal infections (Arika et al., 1990).
Role in Monoamine Transport Inhibition
Compounds structurally similar to N-Benzyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride have been investigated for their affinities for dopamine, serotonin, and norepinephrine transporters in the brain. These compounds have demonstrated potential as monoamine transport inhibitors, indicating their possible use in treating conditions like depression and other cognitive disorders (Santra et al., 2012).
Cognitive Enhancement in Alzheimer's Disease
A novel histamine H3 receptor antagonist, which might be structurally related to N-Benzyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride, has been found to bind to histamine H3 receptors in Alzheimer's disease brain and improve cognitive performance in preclinical models. This compound has shown high selectivity and potency, suggesting its therapeutic potential for dementia and other cognitive disorders (Medhurst et al., 2007).
properties
IUPAC Name |
N-benzyl-1,1-dioxothiolan-3-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S.ClH/c13-15(14)7-6-11(9-15)12-8-10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHJLOORBPGTCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride | |
CAS RN |
5553-26-4 | |
Record name | 3-(benzylamino)-1lambda6-thiolane-1,1-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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